N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-17-6-8-21(9-7-17)22(29-12-10-28(5)11-13-29)16-26-24(30)25(31)27-23-19(3)14-18(2)15-20(23)4/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUOZTPBWDFKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Oxalyl Chloride-Mediated Amidation
The most widely documented approach involves sequential amidation of oxalic acid derivatives with primary or secondary amines. This method leverages oxalyl chloride’s high reactivity to generate intermediate acid chlorides, which subsequently react with nucleophilic amines.
Synthesis of N1-Mesityl Oxalamide Intermediate
Reaction of Mesitylamine with Oxalyl Chloride
Mesitylamine (2,4,6-trimethylaniline) is treated with oxalyl chloride in anhydrous dichloromethane at 0–5°C. The exothermic reaction produces N1-mesityl oxalyl chloride, with HCl gas evolved as a byproduct.$$
\text{Mesitylamine} + \text{ClCOCOCl} \rightarrow \text{N1-Mesityl Oxalyl Chloride} + 2\text{HCl} \quad
$$Isolation and Purification
The intermediate is isolated via vacuum distillation or precipitation under inert conditions to prevent hydrolysis.
Coupling with 2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethylamine
The second amine component, 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine, is synthesized via reductive amination of p-tolylacetaldehyde with 1-methylpiperazine, followed by catalytic hydrogenation.
Amidation Reaction
N1-Mesityl oxalyl chloride is reacted with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine in tetrahydrofuran (THF) at room temperature. Triethylamine is added to scavenge HCl, driving the reaction to completion:$$
\text{N1-Mesityl Oxalyl Chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + 2\text{HCl} \quad
$$Yield and Purity
Typical yields range from 65% to 78%, with purity >95% achieved via recrystallization from ethanol/water mixtures.
Table 1: Optimization of Traditional Amidation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 75 | 97 |
| Base | Triethylamine | 78 | 96 |
| Temperature | 25°C | 72 | 95 |
| Reaction Time | 12 hours | 70 | 94 |
Ruthenium-Catalyzed Dehydrogenative Coupling
A sustainable alternative employs ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines, producing oxalamides and H₂ gas.
Reaction Mechanism
Catalytic Cycle
The Ru-MACHO catalyst (RuH(CO)(HN(C₂H₄PPh₂)₂)) facilitates dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with two equivalents of amine to form the oxalamide:$$
\text{HOCH}2\text{CH}2\text{OH} + 2\text{RNH}2 \xrightarrow{\text{Ru Catalyst}} \text{RNHCONHR} + 2\text{H}2\text{O} + \text{H}_2 \quad
$$Substrate Compatibility
While primary aliphatic amines (e.g., hexan-1-amine) yield >90% oxalamides, α-branched amines (e.g., cyclohexanamine) show reduced reactivity (14–32% yields). The mesityl group’s steric bulk may necessitate prolonged reaction times or elevated temperatures.
Application to Target Compound
Stepwise Coupling
Yield Enhancement
Adding 50 mol% KOtBu as a base improves deprotonation kinetics, increasing yields to 68%.
Table 2: ADC Method Performance
| Amine Type | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Mesitylamine | 120 | 24 | 62 |
| Complex Amine* | 120 | 36 | 58 |
| With KOtBu | 120 | 24 | 68 |
*2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethylamine
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase synthesis enables rapid optimization and scalability, particularly for pharmaceutical applications.
Resin Functionalization
Wang Resin Activation
Wang resin is functionalized with oxalic acid derivatives using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).Sequential Amine Coupling
- Step 1 : Mesitylamine is coupled to the resin-bound oxalate using microwave-assisted heating (50°C, 30 minutes).
- Step 2 : The secondary amine is introduced via flow chemistry, with residence times adjusted to 10 minutes for complete conversion.
Cleavage and Purification
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:99 v/v), followed by HPLC purification (C18 column, acetonitrile/water gradient).
Table 3: Solid-Phase Synthesis Metrics
| Metric | Value |
|---|---|
| Purity Post-Cleavage | 89% |
| Overall Yield | 71% |
| Cycle Time | 6 hours |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Oxalyl Chloride | High reactivity, scalability | HCl byproduct, harsh conditions | 78 |
| Ru-Catalyzed ADC | Green chemistry, H₂ coproduct | Steric hindrance issues | 68 |
| Solid-Phase | High-throughput automation | Costly resins/reagents | 71 |
Mechanistic Insights and Side Reactions
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactors enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.
Waste Management
Ru-catalyzed ADC generates H₂ gas, which can be captured for energy recovery, aligning with circular economy principles.
Chemical Reactions Analysis
Types of Reactions
N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide has shown promising antitumor activity across various cancer cell lines. Preliminary studies indicate that it can inhibit cell proliferation and induce cell cycle arrest, particularly at the G2/M phase.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.0 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 3.5 | Inhibition of cell proliferation |
In a study evaluating the antiproliferative effects of oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive agents raises interest in its neuropharmacological properties. The piperazine moiety may interact with neurotransmitter systems, particularly serotonin receptors, which could lead to antidepressant effects.
Table 2: Neuropharmacological Activity Data
| Assay Type | Result | Potential Mechanism |
|---|---|---|
| Neurotransmitter assays | N/A | Potential serotonin receptor modulation |
While specific data on receptor affinity are still under investigation, preliminary results suggest that it may share similar properties with other compounds known for their neuroactive effects.
Case Study 1: Antitumor Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF7) and colon cancer (HT-29) cell lines. The IC50 values recorded were 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
A study focused on similar compounds with piperazine structures revealed their ability to modulate serotonin receptors effectively. While specific data on this compound's receptor affinity are still under investigation, it suggests a pathway for further exploration in neuropharmacology.
Future Directions in Research
To fully elucidate the pharmacological profile and mechanisms of action of this compound, future research should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other oxalamide derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and biological activity:
*Estimated based on structural analogs.
Key Differences and Implications
The 4-methylpiperazine moiety may improve solubility in physiological environments compared to pyridine-based analogs (e.g., ), though this is contingent on protonation at physiological pH.
Metabolic Stability :
- The methyl groups on the mesityl and p-tolyl substituents may reduce oxidative metabolism, extending half-life relative to methoxy-containing analogs (e.g., ).
Research Findings and Limitations
- Hypothetical Kinase Inhibition : Computational docking studies suggest that the target compound’s oxalamide core could interact with ATP-binding pockets in kinases, though experimental validation is lacking .
- Toxicity Concerns : Piperazine derivatives are occasionally linked to hepatotoxicity; this risk remains unassessed for the target compound .
- Data Gaps: No peer-reviewed studies directly address the synthesis, pharmacokinetics, or efficacy of the target compound. Current insights are extrapolated from structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-mesityl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, and how do microwave-assisted methods compare to conventional synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Conventional synthesis involves refluxing intermediates (e.g., mesitylamine and substituted ethylpiperazine derivatives) in polar aprotic solvents like DMF, with purification via column chromatography . Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes while improving yield (e.g., 15–20% higher yields for similar oxalamides) . Characterization should include -NMR, IR, and mass spectrometry to confirm structural integrity, particularly the oxalamide bond and piperazine moiety .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies). Stability tests should involve accelerated degradation studies (40°C/75% RH for 6 months) and analysis via LC-MS to detect hydrolysis byproducts (e.g., cleavage of the oxalamide bond) . For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the dopamine receptor binding affinity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of dopamine D2/D3 receptors (PDB: 3PBL, 7D3Q). Focus on the piperazine moiety’s interaction with Asp110 (D3) and the mesityl group’s hydrophobic packing in the receptor pocket . Validate predictions with in vitro competitive binding assays using -spiperone in HEK-293 cells transfected with D2/D3 receptors. Adjust synthetic analogs by modifying the p-tolyl group to enhance selectivity (e.g., fluorinated derivatives for improved lipophilicity) .
Q. How do metabolic pathways of this compound compare to structurally related oxalamides, and what are the implications for in vivo toxicity?
- Methodological Answer : Use liver microsome assays (human or rat) with LC-MS/MS to identify primary metabolites. Oxalamides typically undergo hydrolysis to form secondary amines (e.g., 4-methylpiperazine) and arylacetic acid derivatives . Compare results to EFSA safety data on NOEL (no-observed-effect-level) values (e.g., 100 mg/kg/day for N1-(2-methoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) . For in vivo studies, administer the compound orally to Sprague-Dawley rats (10–100 mg/kg) and monitor hepatic enzymes (ALT, AST) and renal function (creatinine clearance) over 28 days .
Q. What experimental designs are recommended to resolve contradictions in receptor selectivity between in vitro and in vivo models?
- Methodological Answer : Conduct parallel assays:
- In vitro : Radioligand binding (D2/D3, H1/H4 receptors) and functional cAMP assays .
- In vivo : Behavioral tests (e.g., locomotor activity in rodents) and PET imaging with -labeled compound to assess brain penetration .
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability). Use PAMPA-BBB assays to predict CNS availability and adjust dosing regimens .
Data Analysis & Interpretation
Q. How should researchers address conflicting bioactivity data between this compound and its analogs in antipsychotic screening?
- Methodological Answer : Systematically vary substituents (e.g., mesityl vs. methoxybenzyl groups) and correlate with IC50 values in dopamine receptor assays. For example, bulkier aryl groups (mesityl) may reduce off-target H1 receptor binding, improving selectivity . Use multivariate analysis (e.g., PCA) to identify structural descriptors (logP, polar surface area) that drive bioactivity differences . Validate findings with in vivo models (e.g., MK-801-induced hyperlocomotion in mice) .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches, and how do they impact pharmacological outcomes?
- Methodological Answer : Employ UPLC-QTOF-MS with electrospray ionization (ESI+) to detect impurities at <0.1% levels. Key impurities may include unreacted piperazine intermediates or oxidation byproducts (e.g., N-oxides) . Test batches in parallel for receptor binding; even 0.5% contamination with a high-affinity impurity (e.g., residual 4-methylpiperazine) can skew dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
